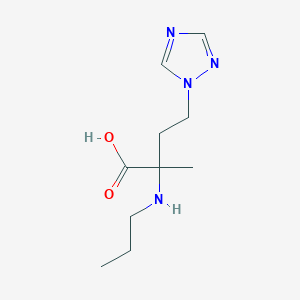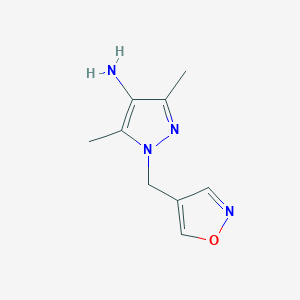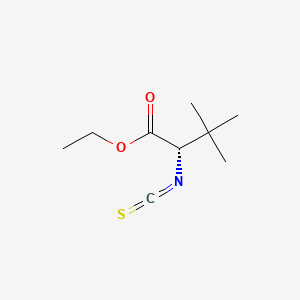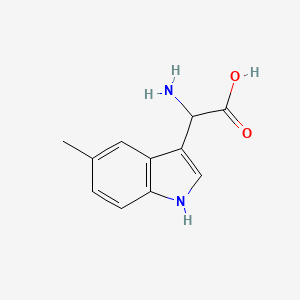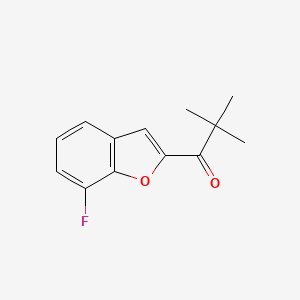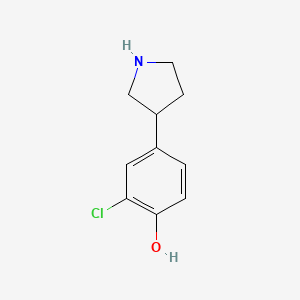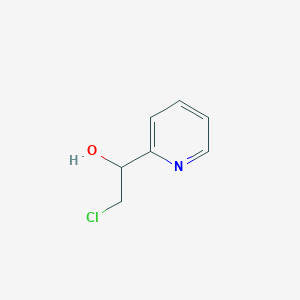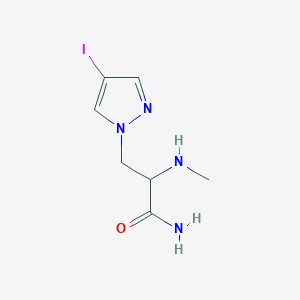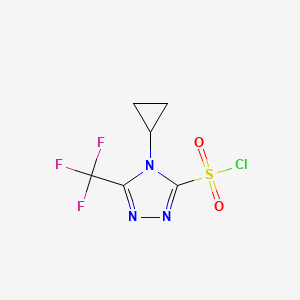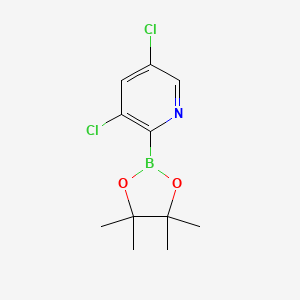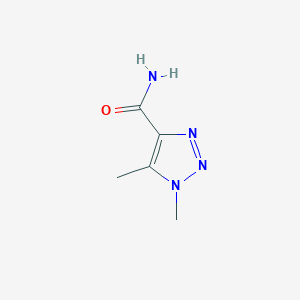
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-1h-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1h-1,2,3-triazole-4-carboxamide typically involves a multistep process. . This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions.
Industrial Production Methods
Industrial production of dimethyl-1h-1,2,3-triazole-4-carboxamide may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-1h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
Dimethyl-1h-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl-1h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different biological activities.
1,2,3-Triazole-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide.
Uniqueness
Dimethyl-1h-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
Dimethyl-1h-1,2,3-triazole-4-carboxamide is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and enhance our understanding of this intriguing compound.
Propiedades
Fórmula molecular |
C5H8N4O |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1,5-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-3-4(5(6)10)7-8-9(3)2/h1-2H3,(H2,6,10) |
Clave InChI |
PJXSDUAVGOUPTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)

